Alkaline hydrogel electrolyte from biosourced chitosan to enhance the rate capability and energy density of carbon-based supercapacitors†

Energy Advances Pub Date: 2022-11-14 DOI: 10.1039/D2YA00250G

Abstract

This paper reports the development of a safe carbon-based supercapacitor, which is based on a green biodegradable hydrogel electrolyte that is prepared from chitosan biopolymer and KOH as the electrolyte source. The impact of electrolyte solution ageing time on electrolyte gel formation is investigated. A critical time of 2 days is necessary to obtain gel electrolytes mechanically exploitable. This is associated with the gel structural modification, as observed by FTIR and 1H/13C NMR. Between 2 and 4 days, the capacitance increases from 76 to 95 F g−1 and remains stable up to 21 days. Good rate handling is achieved (62%) with a capacitance of 59 F g−1 at 10 A g−1. Remarkably, the developed gel exhibits good stability when the cell voltage is increased from 0.8 V to 1.3 V. The voltage window extension allows to obtain for the C–C device, a high energy density (5.1 W h kg−1) at a power density of 32.5 W kg−1, which is almost 3 times higher than that delivered by liquid 2 M KOH at 0.8 V. The gel electrolyte could be used with pseudocapacitive materials, C/Co3O4 and voltage window extension is achieved along with significant increase in energy density from 1.66 to 6.31 W h kg−1. Better capacitance retention is obtained by the chitosan–KOH gel electrolyte than by liquid KOH. Advantageously, the gel electrolyte prevents the electrode degradation and positive current collector from undergoing corrosion.

Graphical abstract: Alkaline hydrogel electrolyte from biosourced chitosan to enhance the rate capability and energy density of carbon-based supercapacitors
Alkaline hydrogel electrolyte from biosourced chitosan to enhance the rate capability and energy density of carbon-based supercapacitors†
Recommended Literature